

Application Notes and Protocols for JHU37152 in Neuronal Inhibition with hM4Di

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JHU37152

Cat. No.: B8140551

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **JHU37152** for the chemogenetic inhibition of neuronal activity via the Designer Receptor Exclusively Activated by Designer Drugs (DREADD) hM4Di.

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for manipulating neuronal activity in vivo.[1] The hM4Di receptor, a modified human M4 muscarinic receptor, is coupled to the Gi signaling pathway.[2] Activation of hM4Di leads to neuronal hyperpolarization and a decrease in neuronal firing, effectively silencing the neurons expressing the receptor.[2][3] **JHU37152** is a novel, potent, and brain-penetrant DREADD agonist with high affinity for hM4Di.[4][5][6] It offers significant advantages over the prototypical DREADD agonist Clozapine-N-Oxide (CNO), including better brain entry and a more direct action without the need for metabolic conversion to an active compound.[1]

Data Presentation

The following tables summarize the quantitative data for **JHU37152**, providing key parameters for its use in neuronal inhibition with hM4Di.

Table 1: In Vitro Efficacy and Affinity of **JHU37152**

Parameter	Receptor	Value	Cell Line/System	Reference
EC50	hM4Di	0.5 nM	HEK-293 cells	[4] [5] [6]
hM3Dq	5 nM	HEK-293 cells	[4] [5] [6]	
Ki	hM4Di	8.7 nM	Mouse brain sections	[4] [5] [6]
hM3Dq	1.8 nM	Mouse brain sections	[4] [5] [6]	

Table 2: In Vivo Administration and Effects of **JHU37152**

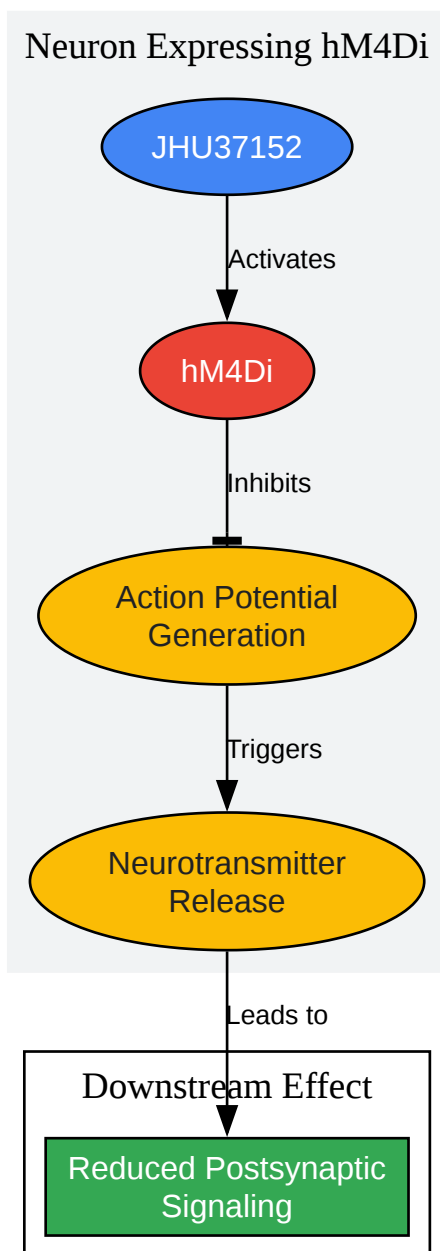
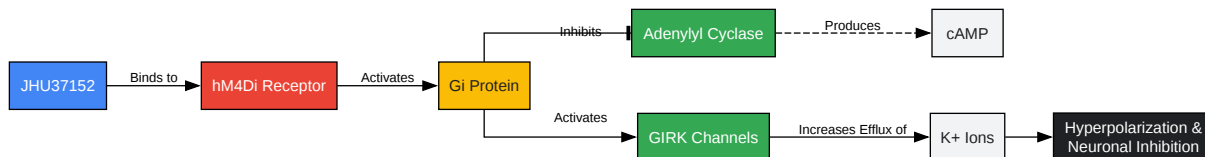
Species	Dose Range	Route of Administration	Observed Effect	Reference
Mouse	0.01 - 1 mg/kg	Intraperitoneal (i.p.)	Selective inhibition of locomotor activity in D1-hM4Di mice	[4] [7] [8]
Rat	0.01 - 0.3 mg/kg	Intraperitoneal (i.p.)	Robust and selective increases in hM3Dq-stimulated locomotion in TH-hM3Dq rats	
Mouse/Rat	0.1 mg/kg	Intraperitoneal (i.p.)	High DREADD occupancy	[6]

Table 3: Physicochemical Properties of **JHU37152**

Property	Value	Reference
Molecular Weight	358.85 g/mol	[5]
Formula	C19H20ClFN4	[5]
Purity	>98%	[4]
Solubility	Soluble to 100 mM in DMSO and ethanol	[5]
Storage	Store at room temperature	[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hM4Di signaling pathway, a typical experimental workflow for using **JHU37152**, and the resulting neuronal inhibition.



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- To cite this document: BenchChem. [Application Notes and Protocols for JHU37152 in Neuronal Inhibition with hM4Di]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8140551#using-jhu37152-for-neuronal-inhibition-with-hm4di]

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